NF-κB Transrepression Potency Matches Prednisolone and Dexamethasone While Lacking GRE Transactivation
In a standardized in vitro screen using C2C12 skeletal muscle cells stably transfected with an NF-κB-luciferase reporter, vamorolone (VBP15) inhibited TNF-α-induced NF-κB activation with an EC50 of 6.59 × 10⁻⁸ M, compared to 1.67 × 10⁻⁸ M for prednisolone/dexamethasone — placing both compounds in the same nanomolar potency range [1]. Critically, in a parallel GRE-luciferase transactivation assay, prednisolone produced a significant dose-dependent increase in GRE-driven transcription (P < 0.0001), whereas vamorolone showed no transactivation activity at any concentration tested, including the highest doses [1]. This demonstrates that vamorolone retains the anti-inflammatory NF-κB inhibitory efficacy of conventional glucocorticoids while completely lacking the GRE-mediated transcriptional activity responsible for many steroid-related adverse effects.
| Evidence Dimension | NF-κB inhibition potency (EC50) and GRE transactivation activity |
|---|---|
| Target Compound Data | NF-κB EC50 = 6.59 × 10⁻⁸ M; GRE transactivation = no significant activity at any dose |
| Comparator Or Baseline | Prednisolone/Dexamethasone: NF-κB EC50 = 1.67 × 10⁻⁸ M; GRE transactivation = significant dose-dependent increase (P < 0.0001) |
| Quantified Difference | NF-κB inhibition: ∼4-fold lower potency in the same nanomolar range; GRE transactivation: absent vs. robust activation |
| Conditions | C2C12 murine skeletal myoblasts and differentiated myotubes; NF-κB-luciferase reporter assay (TNF-α 10 ng/mL stimulation, 24 h pretreatment); GRE-luciferase reporter assay (0.01–100 μg/mL, HEK-293 cells) |
Why This Matters
For researchers procuring a corticosteroid that must dissociate anti-inflammatory efficacy from catabolic side effects, vamorolone is the only compound in the corticosteroid class with a quantitative demonstration of complete transrepression–transactivation dissociation.
- [1] Reeves EKM, et al. VBP15: Preclinical characterization of a novel anti-inflammatory delta 9,11 steroid. Bioorg Med Chem. 2013;21(8):2241–2249. doi:10.1016/j.bmc.2013.02.009. (Table 1, Figures 2–4.) View Source
